![molecular formula C22H16O6 B2493161 4-{[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoic acid CAS No. 430451-92-6](/img/structure/B2493161.png)
4-{[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoic acid
Overview
Description
4-{[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoic acid is a complex organic compound with a molecular weight of 376.37 g/mol It is characterized by the presence of a benzo[c]chromen-3-yl moiety linked to a benzoic acid derivative through a methoxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[c]chromen-3-yl intermediate, which is then reacted with a benzoic acid derivative under specific conditions to form the final product . The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-{[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more saturated compound. Substitution reactions could result in a variety of derivatives with different functional groups .
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for its potential in various fields:
Chemistry
- Building Block : It serves as a precursor for synthesizing more complex molecules. Its ability to undergo oxidation and reduction reactions enables the formation of derivatives with enhanced properties .
Biology
- Bioactive Compound : Research indicates that this compound possesses antimicrobial and anticancer properties. Studies have shown its effectiveness in inhibiting cancer cell proliferation by interacting with specific molecular targets .
Medicine
- Drug Development : The compound is being explored for its therapeutic potential, particularly in targeting specific pathways involved in disease processes. Its structural features allow it to interact with enzymes and receptors, potentially leading to novel treatment options.
Industry
- Material Science : The compound is utilized in developing new materials with unique optical and electronic properties. Its versatility allows for modifications that can enhance material performance in various applications .
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of 4-{[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoic acid on human cancer cell lines. Results demonstrated significant inhibition of cell growth, attributed to the compound's ability to induce apoptosis through DNA intercalation and enzyme inhibition.
Case Study 2: Antimicrobial Properties
Another research effort focused on the antimicrobial efficacy of this compound against various bacterial strains. The findings revealed that it exhibited substantial antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics .
Data Tables
Mechanism of Action
The mechanism of action of 4-{[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research, but they likely include key enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate: This compound has a similar chromen-3-yl core but includes additional functional groups that alter its reactivity and applications.
Uniqueness
Its methoxy and benzoic acid moieties provide distinct sites for chemical modification, making it a versatile compound in synthetic chemistry .
Biological Activity
4-{[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoic acid is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity against various biological targets.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a benzo[c]chromene moiety. The molecular formula is with a molecular weight of approximately 390.385 g/mol. Its structure can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C23H18O6 |
Molecular Weight | 390.385 g/mol |
Density | 1.3 g/cm³ |
Boiling Point | 593.1 °C |
Flash Point | 259.5 °C |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach starts with the preparation of the benzo[c]chromen-3-yl intermediate, which is then reacted with a benzoic acid derivative under controlled conditions to yield the final product.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it exhibits significant cytotoxic activity against various cancer cell lines, including:
- A549 (lung cancer)
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
For instance, one study reported that derivatives of this compound showed micromolar activity against these cell lines, indicating strong antiproliferative effects .
The proposed mechanism of action involves the inhibition of tubulin polymerization, which is crucial for cell division. By disrupting this process, the compound can induce apoptosis in cancer cells, effectively limiting tumor growth .
Case Studies
-
Study on Cell Line Sensitivity
A study evaluated the sensitivity of various cancer cell lines to this compound and found that it significantly inhibited cell proliferation in a dose-dependent manner. The IC50 values ranged from 10 µM to 20 µM across different cell lines, demonstrating its broad-spectrum anticancer activity . -
In Vivo Efficacy
Another investigation assessed the in vivo efficacy of this compound in mouse xenograft models. Mice treated with the compound showed a marked reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent against solid tumors .
Q & A
Q. Basic: What are the standard synthetic routes for 4-{[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoic acid?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:
Coupling Reactions : A benzo[c]chromen-3-yl ether intermediate is synthesized via nucleophilic substitution between 8-methoxy-6-oxo-6H-benzo[c]chromen-3-ol and a benzyl bromide derivative. Reaction conditions (e.g., anhydrous DMF, K₂CO₃, 60–80°C) are critical to avoid hydrolysis of sensitive groups .
Ester Hydrolysis : The methyl ester precursor (e.g., methyl 4-(chloromethyl)benzoate) is hydrolyzed to the carboxylic acid using NaOH in a water/THF mixture, followed by acidification .
Purification : Column chromatography (silica gel, hexane/EtOH gradient) and recrystallization (methanol or ethanol) are standard for isolating the final product .
Q. Basic: How can researchers confirm the structural integrity of this compound?
Methodological Answer:
Key analytical techniques include:
- ¹H/¹³C NMR : Assign peaks for the methoxy group (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.5–8.0 ppm), and carbonyl signals (δ ~165–175 ppm for the lactone and carboxylic acid) .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to verify purity (>95%) and molecular ion peaks .
- X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction data can resolve the spatial arrangement of the benzo[c]chromen and benzoic acid moieties .
Q. Advanced: How can contradictory data in pharmacological studies of this compound be resolved?
Methodological Answer:
Contradictions in bioactivity data (e.g., IC₅₀ variability) often arise from:
Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO ≤0.1% v/v) to minimize artifacts .
Metabolic Stability : Perform hepatic microsome assays (human/rat) to assess whether rapid metabolism alters efficacy .
Structural Analogues : Compare activity with derivatives (e.g., methyl ester vs. free acid) to determine if hydrolysis in vivo affects results .
Pathway Mapping : Use RNA sequencing or phosphoproteomics to identify off-target interactions that may explain discrepancies .
Q. Advanced: What computational strategies are effective for predicting this compound’s interaction with biological targets?
Methodological Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like COX-2 or estrogen receptors. The methoxy and benzoic acid groups often anchor to hydrophobic pockets or hydrogen-bonding residues .
MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-receptor complexes. Pay attention to the flexibility of the methylene linker .
QSAR Modeling : Train models on benzo[c]chromen derivatives to correlate substituent effects (e.g., methoxy position) with activity .
Q. Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and dissolution .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .
- Waste Disposal : Collect in labeled containers for incineration, adhering to EPA guidelines for carboxylic acids .
Q. Advanced: How can researchers optimize the compound’s solubility for in vivo studies?
Methodological Answer:
Salt Formation : React with sodium or potassium hydroxide to prepare water-soluble salts .
Co-Solvent Systems : Use PEG-400 or Captisol® in PBS (pH 7.4) to enhance solubility without precipitation .
Nanoformulation : Encapsulate in PLGA nanoparticles (50–100 nm) via emulsion-solvent evaporation, achieving sustained release in pharmacokinetic studies .
Q. Advanced: What experimental designs address limitations in stability studies?
Methodological Answer:
Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) to identify degradation products via LC-MS .
pH Stability : Test solubility and integrity in buffers (pH 1–10) to simulate gastrointestinal conditions .
Long-Term Storage : Store lyophilized samples at -80°C under argon to prevent oxidation of the methoxy group .
Q. Basic: What are the key applications of this compound in academic research?
Methodological Answer:
- Anticancer Research : Evaluate apoptosis induction in 3D tumor spheroids via caspase-3/7 assays .
- Antioxidant Studies : Measure ROS scavenging in cell-free systems (e.g., DPPH assay) and in macrophages (Nrf2 pathway activation) .
- Material Science : Use as a monomer for synthesizing fluorescent polymers via Suzuki coupling .
Q. Advanced: How can spectral data inconsistencies be troubleshooted during characterization?
Methodological Answer:
Impurity Profiling : Compare HPLC traces with synthetic intermediates to identify unreacted starting materials .
Deuterated Solvents : Use DMSO-d₆ instead of CDCl₃ to resolve broadening caused by keto-enol tautomerism in the lactone ring .
2D NMR : Perform HSQC and HMBC to assign overlapping aromatic signals and confirm connectivity .
Q. Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
Knockout Models : Use CRISPR-Cas9 to delete putative targets (e.g., NF-κB) and confirm loss of activity .
Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to purified proteins (e.g., kinases) .
Metabolomics : Track changes in central carbon metabolism (GC-MS) to identify downstream effects .
Properties
IUPAC Name |
4-[(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O6/c1-26-15-6-8-17-18-9-7-16(11-20(18)28-22(25)19(17)10-15)27-12-13-2-4-14(5-3-13)21(23)24/h2-11H,12H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQWZHWRCIQLIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.